4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 1248966-07-5
VCID: VC3073995
InChI: InChI=1S/C12H18ClN3/c1-8-4-9(2)7-16(6-8)12-5-11(13)14-10(3)15-12/h5,8-9H,4,6-7H2,1-3H3
SMILES: CC1CC(CN(C1)C2=CC(=NC(=N2)C)Cl)C
Molecular Formula: C12H18ClN3
Molecular Weight: 239.74 g/mol

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine

CAS No.: 1248966-07-5

Cat. No.: VC3073995

Molecular Formula: C12H18ClN3

Molecular Weight: 239.74 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine - 1248966-07-5

Specification

CAS No. 1248966-07-5
Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
IUPAC Name 4-chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine
Standard InChI InChI=1S/C12H18ClN3/c1-8-4-9(2)7-16(6-8)12-5-11(13)14-10(3)15-12/h5,8-9H,4,6-7H2,1-3H3
Standard InChI Key ZIONKQWYQVKCLU-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)C2=CC(=NC(=N2)C)Cl)C
Canonical SMILES CC1CC(CN(C1)C2=CC(=NC(=N2)C)Cl)C

Introduction

Chemical Structure and Physical Properties

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine contains a pyrimidine core with three key substituents: a chlorine atom at position 4, a 3,5-dimethylpiperidin-1-yl group at position 6, and a methyl group at position 2. This structural arrangement contributes to its unique chemical and biological properties.

Structural Features

The compound features a heterocyclic pyrimidine ring system, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern includes:

  • A chlorine atom at position 4, which serves as a potential reactive site for further derivatization

  • A 3,5-dimethylpiperidin-1-yl group at position 6, which increases lipophilicity and may enhance membrane permeability

  • A methyl group at position 2, which contributes to the electron density distribution across the pyrimidine ring

Physical Properties

Based on analysis of similar compounds, the following physical properties can be estimated:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₂H₁₈ClN₃Structural composition
Molecular WeightApproximately 239.75 g/molCalculated from atomic weights
Physical StateCrystalline solid at room temperatureCommon for similar pyrimidines
SolubilityLimited water solubility; soluble in organic solventsBased on lipophilicity of substituents
Melting PointEstimated 180-200°CComparison with similar compounds
LogPApproximately 3.2-3.8Estimated from structural features

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine likely follows established methods for preparing substituted pyrimidines. A common approach would involve a multi-step process starting from appropriately substituted precursors.

Route A: Nucleophilic Substitution Approach

This route begins with a commercially available 2-methyl-4,6-dichloropyrimidine:

  • Selective nucleophilic aromatic substitution at position 6 with 3,5-dimethylpiperidine

  • Controlled reaction conditions to favor monosubstitution at the more reactive C-6 position

This approach is supported by similar reactions documented for structurally related compounds, such as the synthesis of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine, where selective nucleophilic substitution at the C-6 position has been demonstrated .

Route B: Building the Pyrimidine Ring

An alternative approach involves constructing the pyrimidine ring:

  • Condensation of an appropriate β-keto ester with an amidine derivative

  • Chlorination at position 4 using phosphorus oxychloride

  • Introduction of the 3,5-dimethylpiperidine moiety via nucleophilic substitution

This methodology is supported by the synthesis approach used for 2-amino-4-chloro-6-methylpyrimidine, where phosphorus oxychloride was employed as a chlorinating agent .

Reaction Conditions Table

Synthetic StepReagentsConditionsExpected YieldChallenges
Nucleophilic substitution2-methyl-4,6-dichloropyrimidine, 3,5-dimethylpiperidine, base70-80°C, 12-24h, polar aprotic solvent50-70%Regioselectivity
ChlorinationPrecursor, POCl₃Reflux, 2-4h50-60%Handling of POCl₃
Pyrimidine formationβ-keto ester, amidine80-100°C, 6-8h40-60%Side reactions
Structural FeaturePotential Biological ImpactComparable Compounds
Chlorine at C-4Hydrogen bond acceptor; reactivity for derivatization4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
3,5-DimethylpiperidineEnhanced lipophilicity; specific binding interactionsSimilar piperidine-substituted pyrimidines
2-Methyl groupElectronic effects on ring reactivity4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine
Pyrimidine coreFoundation for nucleic acid interactionsVarious substituted pyrimidines

Structure-Based Drug Design Implications

Molecular Docking Studies

Computer-aided molecular docking studies with 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine would be valuable for predicting its interactions with potential biological targets. The compound's structural features suggest several potential binding modes:

  • The pyrimidine nitrogen atoms may serve as hydrogen bond acceptors

  • The lipophilic dimethylpiperidine moiety could interact with hydrophobic pockets in target proteins

  • The chlorine atom might engage in halogen bonding with appropriate amino acid residues

PositionPossible ModificationsExpected Impact on Activity
C-4 ChlorineReplacement with other halogens or functional groupsAltered electronic properties and hydrogen bonding
C-6 PiperidineVariation in ring size or substitution patternModified binding affinity and specificity
C-2 MethylExtension to larger alkyl groups or introduction of polar groupsChanged solubility and target interaction profile

Bioisosteric Replacements

Strategic replacement of key structural components with bioisosteres could generate analogs with improved properties:

  • Replacement of the pyrimidine core with other heterocycles (e.g., pyridine, triazine)

  • Substitution of the piperidine ring with morpholine or piperazine

  • Introduction of fluorine in place of the methyl groups on the piperidine ring

Such modifications could lead to compounds with enhanced metabolic stability, improved solubility, or more specific target interactions .

Physicochemical and ADME Properties

Predicted Pharmacokinetic Profile

Based on its structural features, 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine would likely exhibit the following pharmacokinetic characteristics:

PropertyPredictionRationale
Oral AbsorptionModerate to goodBalanced lipophilicity and molecular weight
Blood-Brain Barrier PenetrationPossibleLipophilic nature and appropriate size
Plasma Protein BindingModerate to highPresence of lipophilic substituents
Metabolic StabilityModerateSusceptible to oxidative metabolism at methyl groups
EliminationPrimarily hepaticCommon for similar heterocyclic compounds

Druglikeness Assessment

The compound can be evaluated according to established druglikeness criteria:

  • Lipinski's Rule of Five compliance:

    • Molecular weight: ~240 Da (< 500)

    • Estimated LogP: 3.2-3.8 (< 5)

    • Hydrogen bond donors: 0 (< 5)

    • Hydrogen bond acceptors: 3 (< 10)

  • Additional parameters:

    • Topological polar surface area (TPSA): Estimated 25-35 Ų (favorable for membrane permeability)

    • Rotatable bonds: Approximately 2-3 (< 10)

These parameters suggest favorable drug-like properties, supporting the compound's potential for further development in medicinal chemistry applications .

Analytical Characterization

Predicted NMR Characteristics

Based on similar pyrimidine derivatives, the following NMR signals would be expected:

Proton TypeExpected ¹H NMR (ppm)MultiplicityIntegration
Pyrimidine C-5H6.5-7.0singlet1H
C-2 Methyl2.4-2.6singlet3H
Piperidine CH1.7-2.2multiplet2H
Piperidine CH₂1.4-1.8 and 3.4-4.0multiplet6H
Piperidine CH₃0.9-1.1doublet6H

Mass Spectrometry

Expected fragmentation patterns would include:

  • Molecular ion peak at m/z 239/241 (M⁺) with characteristic chlorine isotope pattern

  • Fragment ions corresponding to loss of chlorine (m/z 204)

  • Fragments related to the dimethylpiperidine moiety (m/z 112)

Crystallographic Considerations

The compound would likely crystallize in one of the common space groups for organic molecules, with packing influenced by:

  • π-π stacking interactions between pyrimidine rings

  • Potential C-H···N hydrogen bonding

  • Van der Waals interactions between alkyl substituents

A detailed crystallographic analysis would provide valuable information about the molecule's preferred conformation in the solid state, which could inform structure-based drug design efforts.

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient and scalable synthesis routes:

  • Investigation of metal-catalyzed coupling reactions for introducing the piperidine moiety

  • Development of regioselective methods for pyrimidine functionalization

  • Exploration of greener reaction conditions with reduced environmental impact

Biological Evaluation

Comprehensive biological screening would be essential to determine the compound's activity profile:

  • Enzyme inhibition assays against diverse kinase panels

  • Antimicrobial screening against standard bacterial and fungal strains

  • Cytotoxicity evaluation against cancer and normal cell lines

  • Target identification studies to elucidate the mechanism of action

Medicinal Chemistry Optimization

Structure-activity relationship studies could lead to optimized derivatives:

  • Systematic modification of each substituent to generate a focused library

  • Evaluation of pharmacokinetic properties to identify limitations

  • Optimization of potency, selectivity, and ADME properties

These efforts would contribute to the understanding of pyrimidine-based compounds as potential therapeutic agents across various disease areas .

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